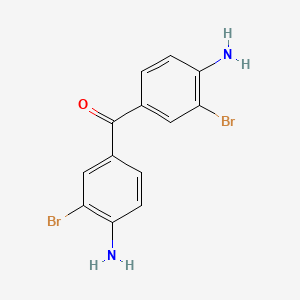
Bis(4-amino-3-bromophenyl)methanone
Overview
Description
Scientific Research Applications
Synthesis and Characterization:
- Bis(4-amino-3-bromophenyl)methanone and its derivatives are subject to research in the field of organic synthesis. For example, a study by Enbaraj et al. (2021) focused on the synthesis and characterization of certain methanone derivatives, emphasizing the use of spectral studies and theoretical calculations for understanding their properties (Enbaraj et al., 2021).
Antioxidant Properties:
- Research by Balaydın et al. (2010) investigated the antioxidant properties of bromophenol derivatives, including those related to bis(4-amino-3-bromophenyl)methanone. This study demonstrated their effective antioxidant power using various in vitro assays (Balaydın et al., 2010).
Applications in Memory Devices:
- A novel derivative of bis(4-amino-3-bromophenyl)methanone was synthesized and used in the creation of hyperbranched polyimide for memory devices, as per the research by Tan et al. (2017). This study highlighted its utility in fabricating nonvolatile bipolar memory devices (Tan et al., 2017).
Antibacterial and Antifungal Activities:
- Jalbout et al. (2006) synthesized a derivative of bis(4-amino-3-bromophenyl)methanone and evaluated its antifungal and antibacterial activities. The study provided insights into its potential use in combating microbial infections (Jalbout et al., 2006).
Thermally Activated Delayed Fluorescence:
- Research by Kim et al. (2016) explored the use of a derivative of bis(4-amino-3-bromophenyl)methanone in thermally activated delayed fluorescent (TADF) emitters, showing high efficiency in blue TADF devices (Kim et al., 2016).
Complex Formation with Metal Ions:
- Asadi et al. (2011) studied the synthesis of Schiff base ligands derived from 3,4-diaminobenzophenone, a related compound, examining their complex formation with various metal ions. This research contributes to understanding the coordination chemistry of these compounds (Asadi et al., 2011).
Inhibitory Activity Against Candida Albicans:
- A study by Oh et al. (2010) demonstrated the inhibitory activity of bromophenol derivatives, related to bis(4-amino-3-bromophenyl)methanone, against isocitrate lyase of Candida albicans, indicating their potential use in antifungal treatments (Oh et al., 2010).
properties
IUPAC Name |
bis(4-amino-3-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2N2O/c14-9-5-7(1-3-11(9)16)13(18)8-2-4-12(17)10(15)6-8/h1-6H,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQOTSSECYSWIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)N)Br)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277852 | |
| Record name | bis(4-amino-3-bromophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5398-61-8 | |
| Record name | NSC4518 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bis(4-amino-3-bromophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



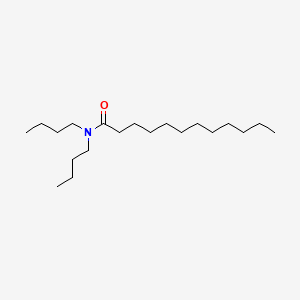




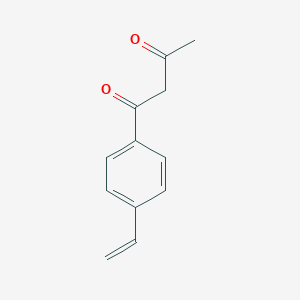
![5-({[(2,5-Dioxoimidazolidin-4-yl)methyl]disulfanyl}methyl)imidazolidine-2,4-dione](/img/structure/B3053397.png)
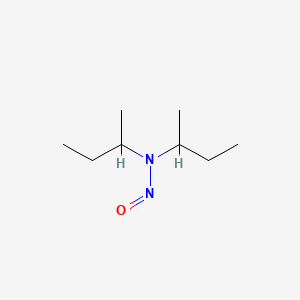

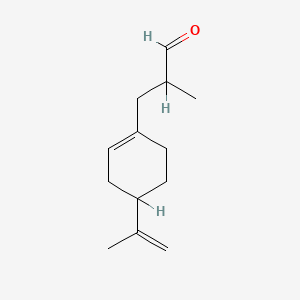
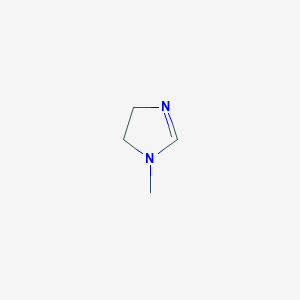

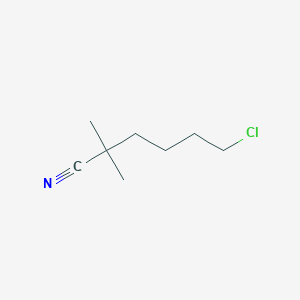
![[Dimethyl(2-phenylethyl)silyl]methyl carbamate](/img/structure/B3053407.png)